molecular formula C17H17ClFN B6153189 benzyl[1-(3-fluorophenyl)but-3-yn-2-yl]amine hydrochloride CAS No. 2377032-98-7

benzyl[1-(3-fluorophenyl)but-3-yn-2-yl]amine hydrochloride

Cat. No.: B6153189
CAS No.: 2377032-98-7
M. Wt: 289.8
InChI Key:
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Description

Benzyl[1-(3-fluorophenyl)but-3-yn-2-yl]amine hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and an amine hydrochloride group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[1-(3-fluorophenyl)but-3-yn-2-yl]amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:

    Preparation of 3-fluorophenylacetylene: This can be achieved through the reaction of 3-fluorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate.

    Formation of the intermediate: The 3-fluorophenylacetylene is then reacted with benzylamine in the presence of a palladium catalyst to form the desired intermediate.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to the intermediate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl[1-(3-fluorophenyl)but-3-yn-2-yl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl[1-(3-fluorophenyl)but-3-yn-2-yl]amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl[1-(3-fluorophenyl)but-3-yn-2-yl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler amine compound with similar reactivity.

    3-fluorophenylacetylene: An intermediate used in the synthesis of the target compound.

    Propargylamine: Another amine with a similar alkyne group.

Uniqueness

Benzyl[1-(3-fluorophenyl)but-3-yn-2-yl]amine hydrochloride is unique due to the combination of its benzyl, fluorophenyl, and amine hydrochloride groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

2377032-98-7

Molecular Formula

C17H17ClFN

Molecular Weight

289.8

Purity

95

Origin of Product

United States

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